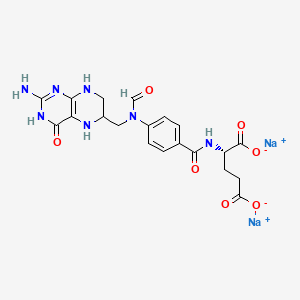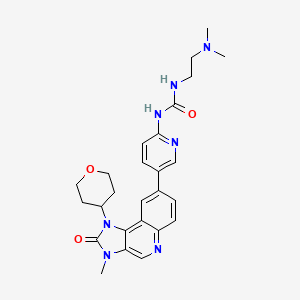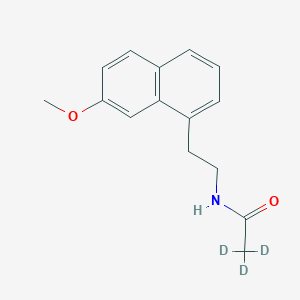
Agomelatine-d3 (acetamide-2,2,2-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agomelatin-d3 is a deuterated analog of agomelatine, a melatonin receptor agonist and serotonin receptor antagonist. Agomelatin-d3 is primarily used in research to study the pharmacokinetics and metabolism of agomelatine. The deuterium atoms in agomelatin-d3 replace hydrogen atoms, providing a useful tool for tracing and analyzing the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of agomelatin-d3 involves the incorporation of deuterium atoms into the agomelatine molecule. One common method is the catalytic hydrogenation of 7-methoxy-1-naphthylacetonitrile using deuterium gas in the presence of a catalyst such as palladium on carbon. This reaction yields deuterated 7-methoxy-1-naphthylacetonitrile, which is then acetylated to form agomelatin-d3 .
Industrial Production Methods
Industrial production of agomelatin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The purity and yield of the final product are ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
Agomelatin-d3 undergoes various chemical reactions, including:
Oxidation: Agomelatin-d3 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert agomelatin-d3 to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in agomelatin-d3 with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of agomelatin-d3 can yield deuterated ketones, while reduction can produce deuterated alcohols.
Aplicaciones Científicas De Investigación
Agomelatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetic Studies: Agomelatin-d3 is used to study the absorption, distribution, metabolism, and excretion of agomelatine in biological systems.
Metabolic Pathway Analysis: The deuterium atoms in agomelatin-d3 serve as tracers to investigate the metabolic pathways of agomelatine.
Drug Development: Researchers use agomelatin-d3 to develop and optimize new therapeutic agents based on the agomelatine structure.
Biological Studies: Agomelatin-d3 is employed in studies to understand the biological effects and mechanisms of action of agomelatine.
Mecanismo De Acción
Agomelatin-d3 exerts its effects by acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C). The activation of melatonin receptors helps regulate circadian rhythms and improve sleep patterns, while the antagonism of serotonin receptors increases the availability of norepinephrine and dopamine in the prefrontal cortex, leading to antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Agomelatine: The non-deuterated form of agomelatin-d3, used as an antidepressant.
Melatonin: A natural hormone that regulates sleep-wake cycles.
Ramelteon: A melatonin receptor agonist used to treat insomnia.
Uniqueness of Agomelatin-d3
Agomelatin-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3 |
Clave InChI |
YJYPHIXNFHFHND-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
SMILES canónico |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



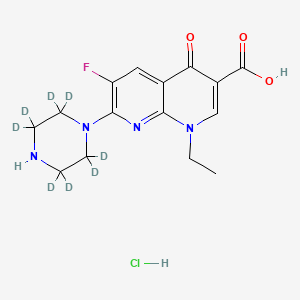
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
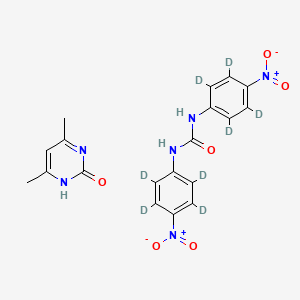

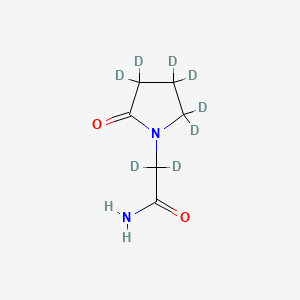
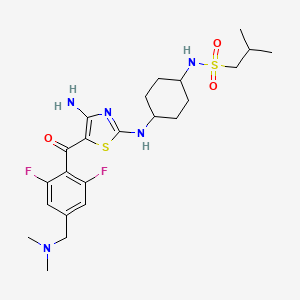

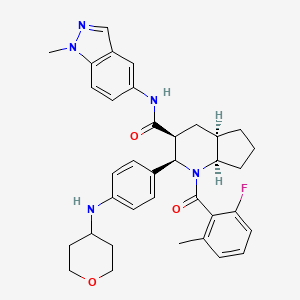
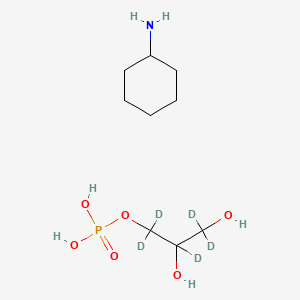
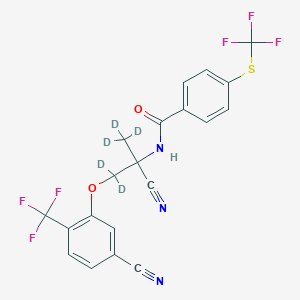
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
